![molecular formula C17H20N2O4 B12944536 Benzoic acid, 3-[3-(cyclohexylmethyl)-2,5-dioxo-1-imidazolidinyl]- CAS No. 651748-47-9](/img/structure/B12944536.png)
Benzoic acid, 3-[3-(cyclohexylmethyl)-2,5-dioxo-1-imidazolidinyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(Cyclohexylmethyl)-2,5-dioxoimidazolidin-1-yl)benzoic acid is an organic compound that features a benzoic acid moiety linked to a cyclohexylmethyl-substituted imidazolidinone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Cyclohexylmethyl)-2,5-dioxoimidazolidin-1-yl)benzoic acid typically involves the following steps:
Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized by reacting cyclohexylmethylamine with phosgene or a phosgene equivalent to form the corresponding isocyanate, which is then cyclized to form the imidazolidinone ring.
Attachment of the Benzoic Acid Moiety: The benzoic acid moiety can be introduced via a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of benzoic acid is coupled with a halogenated imidazolidinone intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-(Cyclohexylmethyl)-2,5-dioxoimidazolidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzylic position adjacent to the aromatic ring can be oxidized to form a carboxylic acid.
Reduction: The carbonyl groups in the imidazolidinone ring can be reduced to form the corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives of the imidazolidinone ring.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 3-(3-(Cyclohexylmethyl)-2,5-dioxoimidazolidin-1-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The molecular targets and pathways involved would vary based on the biological context and the specific disease or condition being targeted.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-(Cyclohexylmethyl)-2,5-dioxoimidazolidin-1-yl)benzoic acid derivatives: Compounds with similar structures but different substituents on the aromatic ring or the imidazolidinone ring.
Benzoic acid derivatives: Compounds with different substituents on the benzoic acid moiety.
Imidazolidinone derivatives: Compounds with different substituents on the imidazolidinone ring.
Uniqueness
3-(3-(Cyclohexylmethyl)-2,5-dioxoimidazolidin-1-yl)benzoic acid is unique due to the combination of its benzoic acid and imidazolidinone moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
651748-47-9 |
|---|---|
Fórmula molecular |
C17H20N2O4 |
Peso molecular |
316.35 g/mol |
Nombre IUPAC |
3-[3-(cyclohexylmethyl)-2,5-dioxoimidazolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C17H20N2O4/c20-15-11-18(10-12-5-2-1-3-6-12)17(23)19(15)14-8-4-7-13(9-14)16(21)22/h4,7-9,12H,1-3,5-6,10-11H2,(H,21,22) |
Clave InChI |
YBHYAZDYGIASCF-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CN2CC(=O)N(C2=O)C3=CC=CC(=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


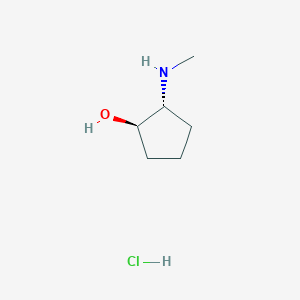
![Benzoic acid, 3-[3-(2,3-dichlorophenyl)-2,4-dioxo-1-imidazolidinyl]-](/img/structure/B12944460.png)
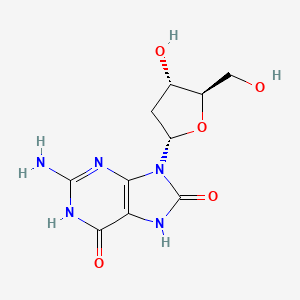
![3-(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B12944465.png)

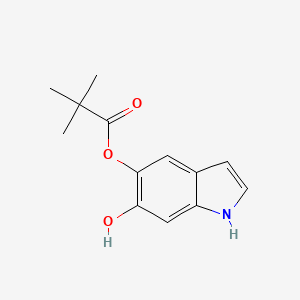
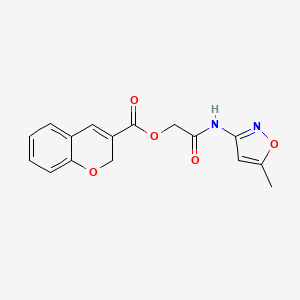

![(5S,5aR,8aR,9S)-5-[[(4aR,7R,8R,8aS)-7,8-dihydroxy-2-thiophen-2-yl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12944485.png)
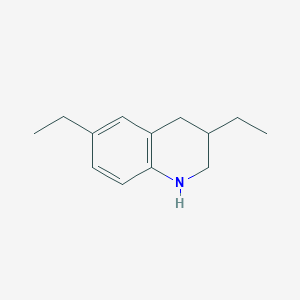


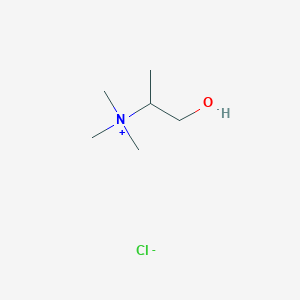
![N-[1-(2-diphenylphosphanylphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B12944535.png)
